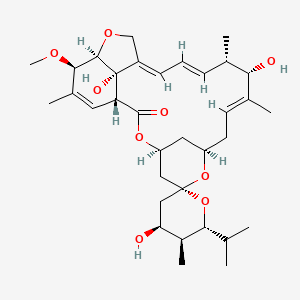

Avermectin A2b aglycone

Description

Overview of the Avermectin Family and its Macrolactone Architecture

The avermectins are a group of potent, naturally occurring compounds renowned for their anthelmintic and insecticidal properties. wikipedia.org They are produced through fermentation by the soil actinomycete Streptomyces avermitilis. wikipedia.org The chemical architecture of avermectins is characterized by a complex 16-membered macrocyclic lactone, which is a large ring-like structure composed of a pentacyclic compound. nih.govsemanticscholar.org This core structure is further adorned with a spiroketal system and, in the case of the parent avermectins, a disaccharide moiety composed of L-oleandrose units linked to the macrolide ring at the C13 position. nih.govresearchgate.net

The avermectin family consists of eight distinct but closely related compounds, categorized into four pairs of homologues: A1, A2, B1, and B2. Each pair contains a major 'a' component and a minor 'b' component. wikipedia.org The distinction between the 'a' and 'b' components arises from the starter unit used during biosynthesis; 'a' components are derived from 2-methylbutyryl-CoA, while 'b' components originate from isobutyryl-CoA. nih.gov Further structural diversity within the family is found at positions C5 and C22-C23. nih.govsemanticscholar.org

Significance of Aglycone Structures in Avermectin Research

The aglycone form of an avermectin is the macrocyclic lactone core without the attached sugar moieties. glpbio.com These aglycone structures, including Avermectin A2b aglycone, are of paramount importance in scientific research for several reasons. Primarily, they serve as crucial intermediates for the chemical synthesis and semi-synthesis of novel avermectin derivatives. By isolating the aglycone, researchers can selectively modify various functional groups on the macrocyclic ring to investigate structure-activity relationships. This allows for the exploration of how specific structural changes impact the biological activity of the compound.

The study of aglycones has been instrumental in understanding the biosynthetic pathway of avermectins. The entire process involves the initial formation of the aglycone by polyketide synthases, followed by modifications such as dehydration and cyclization, and finally glycosylation to produce the mature avermectin. nih.govmdpi.comresearchgate.net By studying blocked mutants of S. avermitilis that accumulate specific aglycones, scientists have been able to elucidate the functions of various genes within the avermectin biosynthetic gene cluster. kitasato-u.ac.jp This knowledge is critical for efforts in metabolic engineering and synthetic biology aimed at producing novel avermectins or improving the yield of existing ones. nih.gov

Historical Development of this compound Research

The journey of avermectin research began in 1978 with the isolation of a novel actinomycete from a soil sample in Japan by the Kitasato Institute. wikipedia.orgnih.gov This microorganism was subsequently sent to Merck Sharp and Dohme Research Laboratories for further investigation. wikipedia.org Early tests revealed potent anthelmintic activity in fermented broths from this new species, which was named Streptomyces avermitilis. wikipedia.org This led to the isolation and characterization of the eight natural avermectins. The groundbreaking discovery of avermectin earned William C. Campbell and Satoshi Ōmura a share of the 2015 Nobel Prize in Physiology or Medicine. wikipedia.org

Specific research focusing on the aglycone structures, including this compound, followed the initial discovery and structural elucidation of the parent compounds. A significant publication in 1981 by Springer et al. in the Journal of the American Chemical Society detailed the absolute stereochemistry and conformation of avermectin B2a aglycone, providing foundational knowledge for the three-dimensional structure of these complex molecules. acs.org Subsequent research has delved into the chemical synthesis and modification of these aglycones. For instance, a 1997 paper in Tetrahedron described the synthesis of the aglycone of avermectin A2b. scholargps.com These studies have been crucial in building a comprehensive understanding of the chemical properties and potential for derivatization of these molecules.

Compound Information Table

| Compound Name | Chemical Formula | Monoisotopic Mass (Da) |

| This compound | C34H50O9 | 602.34548 |

| Avermectin B1a aglycone | C34H50O8 | 586.35057 |

| Avermectin B2a aglycone | C34H50O9 | 602.34548317 |

| Avermectin B2b aglycone | C33H48O9 | 588.730 |

Data sourced from PubChem and ChEBI databases. ebi.ac.uknih.gov

Research Findings on this compound

Detailed analysis of this compound reveals its defining chemical features. It is classified as a spiroketal, a tertiary allylic alcohol, a secondary allylic alcohol, and a macrocyclic lactone. nih.gov Its chemical formula is C34H50O9. ebi.ac.uknih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C34H50O9 | ebi.ac.uknih.gov |

| Monoisotopic Mass | 602.34548 Da | ebi.ac.uk |

| Average Mass | 602.757 g/mol | ebi.ac.uk |

| Classification | Spiroketal, tertiary allylic alcohol, secondary allylic alcohol, macrocyclic lactone | nih.gov |

The biosynthesis of the avermectin aglycone core is a complex process initiated by polyketide synthases. mdpi.com The starter unit for the 'b' series, including A2b, is isobutyryl-CoA. nih.gov This is followed by a series of elongation steps and subsequent modifications, including dehydration at the C22-C23 position, which is characteristic of the '2' series of avermectins. nih.gov The formation of the furan ring and reduction of a keto group are also key steps in the maturation of the aglycone before the final glycosylation step, which is absent in the aglycone form. nih.govmdpi.com

Propriétés

Formule moléculaire |

C34H50O9 |

|---|---|

Poids moléculaire |

602.8 g/mol |

Nom IUPAC |

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',12,24-trihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C34H50O9/c1-18(2)29-22(6)27(35)16-33(43-29)15-25-14-24(42-33)12-11-20(4)28(36)19(3)9-8-10-23-17-40-31-30(39-7)21(5)13-26(32(37)41-25)34(23,31)38/h8-11,13,18-19,22,24-31,35-36,38H,12,14-17H2,1-7H3/b9-8+,20-11+,23-10+/t19-,22-,24+,25-,26-,27-,28-,29+,30+,31+,33-,34+/m0/s1 |

Clé InChI |

COVVXXPWZYVADP-JVRRXQMPSA-N |

SMILES isomérique |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C[C@@H]([C@@H]([C@H](O5)C(C)C)C)O)O |

SMILES canonique |

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)CC(C(C(O5)C(C)C)C)O)O |

Origine du produit |

United States |

Biosynthesis of Avermectin A2b Aglycone

Microbial Origin and Producer Organisms

Streptomyces avermitilis as a Primary Source

Streptomyces avermitilis, a soil-dwelling actinomycete, is the natural producer of a family of eight related 16-membered macrocyclic lactones known as avermectins. wikipedia.orgresearchgate.net These compounds, including A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b, exhibit powerful anthelmintic and insecticidal properties. wikipedia.orgplos.orgnih.gov The discovery of S. avermitilis and its fermentation products was a result of a collaboration between the Kitasato Institute in Japan and Merck Sharp & Dohme Research Laboratories. wikipedia.orgnobelprize.org The complete genome of S. avermitilis has been sequenced, revealing a large linear chromosome that contains over 20 gene clusters for secondary metabolite biosynthesis, including the extensive 82-kb gene cluster responsible for avermectin production. mdpi.comnih.gov The biosynthesis of avermectins is a complex process that can be divided into three main stages: the formation of the aglycone, modification of the aglycone, and subsequent glycosylation. wikipedia.orgmdpi.compnas.org

Mutant Strains and Aglycone Production

Researchers have developed mutant strains of Streptomyces avermitilis to study the avermectin biosynthetic pathway and to produce specific avermectin components, including the aglycones. nih.govresearchgate.netnih.gov By creating mutations in the genes responsible for glycosylation (the attachment of sugar moieties), it is possible to generate strains that accumulate the unglycosylated avermectin aglycones. pnas.orgnih.gov For instance, mutants with defects in the aveB genes, which are involved in glycosylation and the synthesis of the sugar dTDP-L-oleandrose, produce only the aglycone forms. acs.orgkitasato-u.ac.jp Furthermore, mutagenesis has been employed to create strains that are blocked at different stages of the post-polyketide modifications, leading to the isolation of various intermediates and providing valuable insights into the biosynthetic sequence. nih.gov Some mutant strains have been specifically developed to enhance the production of certain avermectins or to produce novel, structurally modified versions of these compounds. researchgate.netscispace.com

Polyketide Synthase (PKS) Pathway Elucidation

The core scaffold of the avermectin molecule, the aglycone, is synthesized through a type I polyketide synthase (PKS) pathway. nih.govoup.com This pathway involves the sequential condensation of simple carboxylic acid units to build the complex polyketide chain.

Role of Modular Polyketide Synthase Components (AveA1-4)

The avermectin PKS is a massive enzymatic complex composed of four large, multifunctional proteins designated as AVES 1, AVES 2, AVES 3, and AVES 4, which are encoded by the aveA1, aveA2, aveA3, and aveA4 genes, respectively. pnas.orgnih.gov This system is highly complex, containing a total of 12 modules that catalyze 12 successive rounds of polyketide chain elongation. pnas.orgnih.gov Each module is responsible for one cycle of chain extension and contains multiple enzymatic domains that select the extender unit, perform the condensation reaction, and carry out any necessary modifications to the β-keto group. nih.govasm.org The organization of these modules is collinear with the biosynthesis of the polyketide chain. nih.gov The four PKS proteins are organized into two convergently transcribed sets of genes, aveA1/aveA2 and aveA3/aveA4. nih.gov In total, this PKS system comprises 55 active sites, making it one of the most complex multifunctional enzyme systems known. nih.gov

Precursor Incorporation and Chain Elongation

The biosynthesis of the avermectin aglycone begins with a starter unit, which is then elongated by the addition of several extender units. acs.orgnih.gov

The avermectin PKS utilizes one of two different starter units, leading to the production of two series of avermectin compounds, the "a" series and the "b" series. pnas.orgnih.gov The "a" series, which includes Avermectin A2a, is initiated with 2-methylbutyryl-CoA, which is typically derived from the amino acid isoleucine. pnas.orgnih.gov The "b" series is initiated with isobutyryl-CoA, derived from valine. pnas.orgnih.gov The loading domain of the avermectin PKS exhibits a degree of flexibility, which has been exploited to create novel avermectins by feeding the producing organism with different carboxylic acid precursors. acs.orgscispace.com The natural ratio of the "a" to "b" components is typically around 80:20 to 90:10. wikipedia.org Following the incorporation of the starter unit, the polyketide chain is extended through the sequential addition of seven acetate-derived units (from malonyl-CoA) and five propionate-derived units (from methylmalonyl-CoA). pnas.orgnih.govnih.gov

Starter Units: 2-Methylbutyryl-CoA and Isobutyryl-CoA

Post-Polyketide Modification Enzymes

Once the initial polyketide chain is formed, it undergoes a series of modifications by a suite of tailoring enzymes to yield the final aglycone structure. These enzymes are encoded by genes within the avermectin biosynthetic gene cluster. mdpi.comwikipedia.org

Aglycone Modification Enzymes (AveC, AveD, AveE, AveF)

Several key enzymes are responsible for the crucial post-polyketide modifications of the avermectin aglycone. kitasato-u.ac.jp

AveE : This enzyme is a cytochrome P450 monooxygenase that catalyzes the formation of the furan ring between carbons 6 and 8. mdpi.comwikipedia.org This cyclization is a critical step in forming the characteristic polycyclic structure of the avermectins.

AveF : Acting as a ketoreductase, AveF reduces the keto group at the C5 position to a hydroxyl group, utilizing NAD(P)H as a cofactor. mdpi.comwikipedia.org

AveC : The precise function of AveC is not fully understood, but it is known to influence the dehydration activity at the C22-C23 position. mdpi.comwikipedia.org

AveD : This enzyme is an S-adenosyl-L-methionine (SAM)-dependent C5 O-methyltransferase. wikipedia.org The action of AveD, or lack thereof, is a key determinant in the structural diversity of the avermectin family.

| Enzyme | Function |

| AveC | Influences dehydration at C22-C23. mdpi.comwikipedia.org |

| AveD | C5 O-methyltransferase. wikipedia.org |

| AveE | Cytochrome P450 monooxygenase, forms furan ring. mdpi.comwikipedia.org |

| AveF | C5 ketoreductase. mdpi.comwikipedia.org |

Stereochemical Control in Aglycone Formation

The complex three-dimensional structure of the avermectin aglycone is a result of precise stereochemical control during its biosynthesis. The absolute stereochemistry of key intermediates, such as avermectin B2a aglycone, has been determined through detailed spectroscopic analysis. acs.org The specific conformation of the aglycone is crucial for its biological activity. While the polyketide synthase modules play a significant role in setting the initial stereocenters, subsequent enzymatic modifications further refine the molecule's spatial arrangement. The inversion of stereochemistry at certain positions, such as C13, has been explored to potentially improve the properties of avermectin derivatives. researchgate.net

Glycosylation and its Enzymatic Basis (AveBI, AveBII-VIII)

The final step in the biosynthesis of many avermectins is the attachment of sugar moieties, a process known as glycosylation. This is carried out by a series of enzymes encoded by the aveB genes. mdpi.comwikipedia.org

Oleandrose Sugar Biosynthesis

The sugar attached to the avermectin aglycone is L-oleandrose. nih.gov The biosynthesis of this deoxysugar is a multi-step process involving a cassette of genes, aveBII through aveBVIII (also referred to as avrBCDEFGHI). nih.govacs.orgx-mol.net These genes are responsible for producing the activated sugar donor, TDP-β-L-oleandrose. acs.orgx-mol.net Key enzymes in this pathway include a TDP-sugar 3-ketoreductase (AveBVIII), a 5-epimerase (AveBV), and a 3-O-methyltransferase (AveBVII). acs.orgx-mol.net The stereochemistry at C-3 of the oleandrose sugar is ultimately determined by the 3-O-methyltransferase. nih.gov

Iterative Glycosyltransferase Activity and Sugar Nucleotide Flexibility

The attachment of the oleandrose sugar to the avermectin aglycone is catalyzed by the glycosyltransferase AveBI. mdpi.comwikipedia.org AveBI is an iterative glycosyltransferase, meaning it can catalyze the addition of more than one sugar unit. scite.ai Research has shown that AveBI exhibits a degree of flexibility, capable of accommodating different deoxysugar intermediates. nih.gov This flexibility, along with the reversibility of the glycosylation reaction, has been a subject of study for generating novel avermectin analogs through glycodiversification. scite.ainih.gov

Genetic Regulation of Avermectin A2b Aglycone Biosynthesis

The production of this compound is governed by a complex interplay of genetic elements. This regulation occurs at multiple levels, from the organization of the biosynthetic genes themselves to the influence of various transcriptional regulators that respond to intracellular and environmental signals.

Biosynthetic Gene Cluster Analysis

The genetic instructions for avermectin biosynthesis are consolidated within a large, contiguous region of the Streptomyces avermitilis chromosome, known as a biosynthetic gene cluster (BGC). pnas.orgnih.gov This cluster spans approximately 82 to 90 kilobases (kb) of DNA and contains all the essential genes required for the synthesis of the avermectin polyketide backbone, its subsequent modifications, and its glycosylation. pnas.orgnih.govnih.gov

The core of the ave gene cluster is dominated by four large open reading frames (ORFs) encoding the avermectin polyketide synthase (PKS). pnas.orgoup.com These PKS genes, designated aveA1 to aveA4, are organized into two convergently transcribed sets. pnas.orgnih.gov This arrangement is more complex than that observed for the biosynthesis of other polyketides like erythromycin. nih.gov The PKS enzymes are modular, with a total of 12 modules responsible for the 12 rounds of chain elongation required to assemble the avermectin aglycone. pnas.orgoup.com Each module contains a specific set of enzymatic domains that catalyze the addition and modification of extender units derived from either acetate (via malonyl-CoA) or propionate (via methylmalonyl-CoA). oup.com

Beyond the PKS genes, the cluster houses genes responsible for post-PKS modifications. These include genes encoding a cytochrome P450 hydroxylase, which is likely involved in the formation of the furan ring, a key structural feature of the avermectin molecule. pnas.org The biosynthesis of the oleandrose sugar moiety and the subsequent glycosylation of the aglycone are also directed by genes within this cluster. nih.gov In total, the sequenced region of the avermectin BGC contains at least 18 distinct ORFs. nih.gov

The starter unit for the biosynthesis of the "b" series of avermectins, including A2b, is isobutyryl-CoA, which is derived from the amino acid valine. nih.gov The "a" series, in contrast, utilizes 2-methylbutyryl-CoA from isoleucine. nih.gov The central 65-kb segment of the gene cluster has been identified as essential for the formation of the aglycone structure. nih.gov

Table 1: Key Features of the Avermectin Biosynthetic Gene Cluster

| Feature | Description |

| Size | Approximately 82-90 kb |

| Producing Organism | Streptomyces avermitilis |

| Core Enzymes | Avermectin Polyketide Synthase (AVES 1-4) |

| Number of PKS Modules | 12 |

| PKS Gene Organization | Two convergently transcribed sets (aveA1/aveA2 and aveA3/aveA4) |

| Number of ORFs | At least 18 |

| Starter Unit for "b" series | Isobutyryl-CoA (from Valine) |

| Key Post-PKS Modification | Furan ring formation (cytochrome P450 hydroxylase) |

Regulatory Genes and Their Impact on Production (e.g., aveI, sig6, sig25, PhoP)

One of the most critical regulators is AveR , a pathway-specific positive regulator belonging to the LAL (Large ATP-binding regulators of the LuxR family). nih.gov The aveR gene is located within the avermectin BGC. nih.govnih.gov Inactivation of aveR leads to a complete cessation of avermectin production, which can be restored by reintroducing a functional copy of the gene. nih.govresearchgate.net This demonstrates that AveR is essential for the transcription of the avermectin biosynthetic genes. nih.govnih.gov Interestingly, while AveR is a positive regulator, excessive amounts of the AveR protein can also halt avermectin production, suggesting a finely tuned regulatory mechanism. nih.gov

Several other regulatory genes have been identified that modulate avermectin biosynthesis, often by influencing the expression of aveR.

aveI : This gene, which encodes a TetR-family transcriptional regulator, acts as a negative regulator of avermectin production. frontiersin.org Deletion of aveI has been shown to result in a significant increase in the production of avermectin B1a, by as much as 10-fold compared to the wild-type strain. nih.gov This is accompanied by an increase in the transcript levels of aveR. nih.gov

sig6 and sig25 : These genes encode sigma factors, which are components of RNA polymerase that direct it to specific promoters. Both sig6 and sig25 have been identified as negative regulators of avermectin biosynthesis. nih.govmdpi.com Deletion of sig6 can increase avermectin production by 2 to 2.7-fold. nih.gov Similarly, deleting sig25 results in a more modest, approximately 1.23-fold increase in avermectin yield. nih.gov

PhoP : This gene is part of a two-component regulatory system (PhoR-PhoP) and functions as a negative regulator of avermectin biosynthesis. nih.gov PhoP directly represses the transcription of aveR, thereby downregulating the entire biosynthetic pathway. nih.govfrontiersin.org

In addition to these, a number of other TetR-family regulators, such as SAV576 and SAV577, also negatively influence avermectin production. nih.govplos.org Conversely, other regulators like AveT (SAV3619) act as activators, indirectly stimulating avermectin production by affecting the transcription of aveR. nih.govasm.org The intricate web of these regulatory elements highlights the complexity of controlling avermectin biosynthesis in S. avermitilis.

Table 2: Impact of Regulatory Genes on Avermectin Production

| Gene | Type of Regulator | Effect on Avermectin Production | Mechanism of Action |

| aveR | LAL-family transcriptional activator | Positive (essential for production) | Directly activates transcription of ave structural genes. nih.govnih.gov |

| aveI | TetR-family transcriptional regulator | Negative | Deletion increases aveR transcript levels. nih.gov |

| sig6 | Sigma factor | Negative | Deletion increases avermectin yield. nih.gov |

| sig25 | Sigma factor | Negative | Deletion increases avermectin yield. nih.gov |

| PhoP | Response regulator (PhoR-PhoP system) | Negative | Directly represses the transcription of aveR. nih.govfrontiersin.org |

| SAV576/SAV577 | TetR-family transcriptional regulators | Negative | Indirectly downregulate transcription of ave genes. nih.govplos.org |

| AveT (SAV3619) | TetR-family transcriptional regulator | Positive | Indirectly stimulates production by affecting aveR transcription. nih.govasm.org |

Chemical and Semisynthetic Derivatization of Avermectin A2b Aglycone

Strategies for Total Synthesis of Aglycones

The total synthesis of the avermectin aglycone is a formidable challenge in organic chemistry due to its large, strained 16-membered macrocyclic ring, dense stereochemistry, and multiple functional groups, including a unique spiroketal system. Early and ongoing efforts have established several key strategies to construct this complex molecule.

A predominant approach is convergent synthesis , where the complex aglycone is broken down into smaller, more manageable fragments that are synthesized independently and then coupled together in the later stages. rsc.orgresearchgate.net A common strategy involves synthesizing a "northern" C11–C25 fragment containing the spiroketal and a "southern" C1–C10 fragment. rsc.org These fragments are then joined, followed by a crucial macrolactonization step to close the 16-membered ring and form the aglycone. rsc.orgcam.ac.uk For instance, one total synthesis of avermectin B1a involved coupling a C11–C25 aldehyde with a C1–C10 vinyl sulphone anion, followed by macrolactonization to yield the aglycone portion. rsc.org Another approach utilized chiral, non-racemic starting materials like L-malic acid and (-)-quinic acid to build specific, highly functionalized subunits that were later assembled. iupac.org

Key chemical transformations in these syntheses include:

Polyketide Chain Assembly: Mimicking the natural biosynthesis, this involves the controlled, sequential addition of small carboxylic acid units.

Spiroketal and Benzofuran Formation: The characteristic hexahydrobenzofuran and spiroketal systems are often formed through acid-catalyzed cyclization and oxidative processes. iupac.org

Macrolactonization: The final ring-closing reaction is a critical and often low-yielding step that forms the macrocyclic ester bond. rsc.org

These total synthesis routes, while academically significant, are often too complex for the large-scale production of aglycones. Industrially, avermectin aglycones are more commonly produced by the controlled acid-catalyzed hydrolysis of the parent avermectin, which selectively cleaves the glycosidic bonds.

Semisynthetic Approaches to Avermectin A2b Aglycone Analogues

Semisynthesis, which involves the chemical or enzymatic modification of the readily available, fermentation-derived aglycone, is the most practical route to novel analogues. dntb.gov.ua This approach leverages the complex, stereochemically rich scaffold provided by nature.

The aglycone scaffold offers several reactive sites for chemical modification, with the C-13 allylic alcohol being a frequent target. nih.gov Research on the closely related 22,23-dihydroavermectin B1a aglycone has demonstrated a range of possible transformations that provide insight into structure-activity relationships (SAR). nih.gov

Key modifications include:

Substitution at C-13: The allylic alcohol at C-13 can be converted to various leaving groups (e.g., sulfonate esters) to allow for nucleophilic substitution. This has been used to introduce halides (fluoro, chloro, iodo) and alkoxy groups. nih.gov

Oxidation and Reductive Amination at C-13: The C-13 alcohol can be oxidized to the corresponding 13-oxo aglycone. This ketone can then be subjected to reductive amination to introduce a 13-alpha-amine or converted into methoxime derivatives. nih.gov

Modification at C-5 and C-7: The tertiary hydroxyl group at C-7 has been shown to be more reactive to methylation than the secondary C-13 alcohol. nih.gov The C-5 position, which is a ketone in A2b aglycone, can also be targeted, for example, through the formation of oxime esters.

Studies have shown that the biological activity of these analogues is highly dependent on the nature of the substituent at C-13. Lipophilic groups like halogens and methoximes tend to retain high activity, whereas more polar groups such as hydroxyl and amino groups lead to weaker activity. nih.gov This suggests that lipophilicity at this position is important for receptor binding or bioavailability.

| Position Modified | Reaction Type | Resulting Functional Group | Reported Biological Activity Trend |

|---|---|---|---|

| C-13 | Nucleophilic Substitution | -Cl, -I, -F, -OCH3 | Retained high activity (lipophilic groups) nih.gov |

| C-13 | Oxidation | 13-oxo (=O) | Weakly active in vivo despite good receptor binding nih.gov |

| C-13 | Reductive Amination | -NH2 | Weaker activity (polar group) nih.gov |

| C-13 | Oximation of 13-oxo | =N-OCH3 (Methoxime) | Retained high activity nih.gov |

| C-7 | Methylation | -OCH3 | Demonstrates selective reactivity over C-13-OH nih.gov |

The biosynthesis of avermectins in Streptomyces avermitilis involves a series of enzymatic modifications to the initial polyketide-derived aglycone. nih.govresearchgate.net These enzymes represent powerful tools for the specific and selective derivatization of the aglycone scaffold. rsc.org

The key enzymes responsible for the maturation of the avermectin aglycone are:

AveE: A cytochrome P450 monooxygenase that catalyzes the formation of the furan ring between C-6 and C-8. nih.gov

AveF: An NAD(P)H-dependent ketoreductase that reduces the C-5 keto group to a hydroxyl group. This enzyme is responsible for the difference between the "A" series (like A2b) and the "B" series of avermectins. nih.gov

AveD: A SAM-dependent C-5 O-methyltransferase that methylates the C-5 hydroxyl group created by AveF. The absence of this activity leads to the "B" series avermectins. nih.gov

AveC: This enzyme influences the dehydration at the C-22–C-23 position, distinguishing the "1" series from the "2" series (like A2b). nih.govresearchgate.net

These enzymes could potentially be used in biocatalytic processes to modify avermectin aglycones. For example, blocking the gene for AveE results in the accumulation of furan ring-free aglycones. vulcanchem.com Furthermore, other microbial enzymes can be used for novel transformations. While the aglycone itself is not a substrate for some glycosyltransferases, enzymatic glycosylation of the intact avermectin B1a has been achieved using a glycosyltransferase from Bacillus licheniformis to attach new sugar units, suggesting possibilities for enzymatic modification at other sites or with different enzymes. nih.gov

| Enzyme | Enzyme Class | Function in Avermectin Biosynthesis |

|---|---|---|

| AveE | Cytochrome P450 Monooxygenase | Forms the C6-C8 furan ring nih.gov |

| AveF | Ketoreductase | Reduces C-5 keto to hydroxyl nih.gov |

| AveD | O-Methyltransferase | Methylates C-5 hydroxyl nih.gov |

| AveC | Dehydratase | Influences C22-C23 dehydration nih.govresearchgate.net |

Chemical Modification of the Aglycone Scaffold

Design and Synthesis of Novel Avermectin Analogues Based on Aglycone Structure

Rational design of novel avermectin analogues leverages the extensive structure-activity relationship (SAR) data and an understanding of the biosynthetic machinery. acs.org By combining knowledge of which structural features are desirable with the power of genetic engineering, new derivatives with enhanced properties can be created. rsc.orgasm.org

A prominent example of this strategy is the creation of "tenvermectins." asm.org This work was based on a comparison of the structures of avermectins, ivermectin, and the related milbemycins. It was postulated that combining the C-25 substituent of milbemycin with the C-13 disaccharide of avermectin could lead to a superior molecule. To achieve this, researchers used genetic engineering to replace the aveA1 gene in S. avermitilis (which determines the C-25 substituent) with the corresponding milA1 gene from the milbemycin-producing organism Streptomyces hygroscopicus. asm.org This PKS gene replacement resulted in a new strain that produced novel avermectin derivatives with a methyl or ethyl group at C-25, which showed enhanced insecticidal activity. asm.org

Another design strategy involves creating hybrid molecules by appending known pharmacophores to the aglycone scaffold. acs.org This approach has been used to synthesize third-generation ivermectin hybrids with improved antiplasmodial activity by attaching different chemical moieties while retaining parts of the original structure known to be important for activity. acs.org These rational and semi-rational approaches, which combine chemical synthesis, SAR analysis, and biosynthetic engineering, represent the frontier of developing new and more effective avermectin-based compounds. rsc.orgpnas.org

| Analogue Name | Design Strategy | Method | Resulting Structural Change | Reported Outcome |

|---|---|---|---|---|

| Tenvermectins | Combine desirable features of avermectin and milbemycin asm.org | PKS gene replacement (aveA1 with milA1) asm.org | Changed C-25 substituent from sec-butyl/isopropyl to methyl/ethyl asm.org | Enhanced insecticidal activity asm.org |

| Ivermectin Hybrids | Append selected pharmacophores to the macrolide acs.org | Chemical synthesis | Addition of various chemical groups to the aglycone acs.org | Enhanced antiplasmodial activity acs.org |

Molecular Mechanisms of Action Relevant to Avermectin A2b Aglycone

Interaction with Invertebrate-Specific Ligand-Gated Chloride Channels

The principal mechanism of action for avermectins is their interaction with ligand-gated chloride channels that are specific to invertebrates. nih.govresearchgate.net This interaction is central to their efficacy as anthelmintic and insecticidal agents.

Glutamate-Gated Chloride Channels (GluCls) as Primary Targets

Avermectins, including their aglycone forms, primarily target glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. researchgate.netmdpi.comresearchgate.net These channels are a type of ligand-gated ion channel found in protostome invertebrates. Avermectins act as allosteric modulators of GluCls, meaning they bind to a site on the channel protein that is distinct from the glutamate-binding site. mdpi.com This binding potentiates the effect of the neurotransmitter glutamate, essentially locking the channel in an open state. nih.govnobelprize.org This action allows for a persistent and high-level influx of chloride ions into the cell. mdpi.comresearchgate.net The high affinity of avermectins for these channels makes them effective at very low concentrations. nih.gov

Effects on Neuronal and Muscular Activity in Invertebrates

By irreversibly opening the GluCl channels, avermectins disrupt the normal transmission of electrical signals in the invertebrate nervous system. nih.govnih.gov The constant influx of chloride ions prevents the depolarization required for initiating an action potential. This effectively blocks neurotransmission between nerve cells and from nerve cells to muscle cells. nobelprize.orgsci-hub.se The initial effect can be hyper-excitability and uncoordinated movements, which progresses to a state of immobility. nih.gov This disruption affects critical functions such as feeding and movement, with the pharyngeal pump (feeding apparatus) of nematodes being particularly sensitive. nobelprize.org

Hyperpolarization and Paralytic Effects

The sustained influx of negatively charged chloride ions through the persistently open GluCl channels leads to hyperpolarization of the neuronal and muscle cell membranes. nih.govresearchgate.netmdpi.com Hyperpolarization means the cell's internal environment becomes more negative, moving the membrane potential further away from the threshold required to fire an action potential. This state of sustained hyperpolarization results in a flaccid paralysis of the invertebrate's somatic muscles. nobelprize.orgmdpi.comresearchgate.net Unable to move or feed, the parasite ultimately dies. nobelprize.orgresearchgate.net

Investigational Modes of Action Beyond Antiparasitic Effects

Beyond their well-established antiparasitic activity, research has explored other potential therapeutic applications for avermectins, suggesting additional modes of action. Studies have indicated that these compounds may possess anticancer, antiviral, and antifungal properties. nih.govnih.govresearchgate.net For instance, some avermectins have shown activity against certain species of Mycobacterium. mdpi.com The mechanisms underlying these investigational effects are not as well-defined as their antiparasitic action and are the subject of ongoing research. These broader biological activities suggest that avermectins may interact with other cellular targets beyond the canonical GluCl and GABA receptors. nih.govnih.gov

Emerging Biological Activities (e.g., Antibacterial)

Historically, the avermectin class of macrocyclic lactones, which includes Avermectin A2b aglycone, was primarily recognized for its potent anthelmintic and insecticidal properties, with a general consensus that these compounds lacked significant antibacterial or antifungal activity. nobelprize.orgnih.gov This understanding was based on early observations where avermectins did not show inhibitory effects against a range of representative Gram-positive and Gram-negative bacteria at high concentrations. asm.org However, recent research has unveiled a more nuanced and promising picture of their antibacterial potential, particularly against specific pathogenic bacteria.

Studies have now demonstrated that several avermectin derivatives, such as ivermectin, selamectin, moxidectin, and doramectin, exhibit bactericidal activity against various Mycobacterium species. asm.orgnih.gov This activity is concentration-dependent and has been observed against laboratory strains of Mycobacterium tuberculosis (including H37Rv, CDC 1551, and Erdman) and Mycobacterium bovis. nih.gov Notably, these compounds have also shown efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical strains of M. tuberculosis, suggesting a mechanism of action distinct from existing tuberculosis therapies. asm.org Among the tested derivatives, selamectin showed a potent bactericidal profile, while ivermectin was particularly effective against an MDR strain. asm.orgnih.gov Further investigations involving 37 novel avermectin derivatives revealed five compounds with notable activity against clarithromycin-resistant Mycobacterium avium clinical strains, both in vitro and ex vivo within infected macrophages. atsjournals.org This suggests that these macrolides may have novel antibiotic targets not shared by traditional macrolide antibiotics like clarithromycin. atsjournals.org

A potential novel mechanism for this antibacterial action has been identified through target repurposing studies. Research has shown that ivermectin and its derivatives can inhibit energy-coupling factor transporters (ECFTs). nih.govresearchgate.net ECFTs are a type of ATP-binding cassette (ABC) transporter found in prokaryotes, including pathogenic bacteria like Streptococcus pneumoniae, and are essential for nutrient uptake. nih.govresearchgate.net Ivermectin was identified as a potent inhibitor, and further analysis of its derivatives highlighted moxidectin as one of the most effective ECFT-targeting antibacterial agents discovered through this method. nih.govresearchgate.net While the bisoleandrosyl sugar group at the C-13 position of the avermectin macrocycle is often a target for chemical modification and is not considered essential for its primary biological activities, the direct antibacterial efficacy of this compound itself has not been specifically detailed in these emerging studies. nih.gov

Table 1: Summary of Antibacterial Activity of Avermectin Derivatives

| Avermectin Derivative | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| Ivermectin, Selamectin, Moxidectin, Doramectin | Mycobacterium tuberculosis (various strains), Mycobacterium bovis | Bactericidal, concentration-dependent inhibition. asm.orgnih.gov | asm.orgnih.gov |

| Ivermectin | Multidrug-Resistant M. tuberculosis | Potent bactericidal activity against MDR strain. nih.gov | nih.gov |

| Selamectin | M. tuberculosis H37Rv | Strongest bactericidal profile among tested avermectins. asm.org | asm.org |

| Novel Avermectin Derivatives (5 of 37 tested) | Clarithromycin-resistant Mycobacterium avium | Active against clinical strains in vitro and intracellularly in macrophages. atsjournals.org | atsjournals.org |

| Ivermectin, Moxidectin | Streptococcus pneumoniae (ECFT-expressing) | Inhibition of Energy-Coupling Factor Transporters (ECFTs), leading to antibacterial activity. nih.govresearchgate.net | nih.govresearchgate.net |

Molecular Pathways and Cellular Effects in Non-Target Organisms (e.g., silkworm larvae)

While highly effective against target pests, the impact of avermectins on non-target organisms is a critical area of research. The silkworm, Bombyx mori, an economically important insect, serves as a valuable model for studying these effects due to its known susceptibility to insecticides. researchgate.netcabidigitallibrary.org Studies on the molecular and cellular consequences of avermectin exposure in silkworm larvae reveal significant perturbations in fundamental biological processes, even at low doses.

Research investigating the impact of avermectin on the midgut of fifth-instar silkworm larvae has provided detailed insights into its molecular effects. researchgate.net Using a combination of high-throughput sequencing techniques, a study identified substantial changes in the three-dimensional genome architecture and gene expression following a 12-hour exposure to an avermectin solution. researchgate.net The findings revealed 386 differentially expressed genes, with 252 being up-regulated and 134 down-regulated. researchgate.net

These changes in gene expression were linked to increased chromatin accessibility, indicating a widespread impact on the regulatory landscape of the silkworm genome. The affected genes were primarily involved in crucial cellular pathways, including:

Immune Response: Avermectin exposure triggered a significant response from the silkworm's immune system.

Metabolism: Key metabolic pathways were altered, likely reflecting the organism's attempt to detoxify the compound and cope with the induced stress.

Cellular Stress Pathways: The treatment led to the activation of genes involved in managing cellular stress, a common response to toxic insults. researchgate.net

Furthermore, separate investigations have pointed to the genotoxic potential of avermectin in silkworms, showing that it can cause DNA damage in their hemocytes (blood cells). mdpi.com This indicates that the cellular effects of avermectin extend beyond immediate paralysis to include damage at the genomic level. The susceptibility of B. mori to avermectin-class compounds like emamectin benzoate, which can cause high mortality even at residual levels, underscores the profound physiological impact these molecules have on non-target insects. cabidigitallibrary.org

Table 2: Molecular and Cellular Effects of Avermectin in Silkworm (Bombyx mori) Larvae

| Affected Area | Specific Finding | Implicated Pathways/Processes | Reference |

|---|---|---|---|

| Gene Expression (Midgut) | 386 differentially expressed genes (252 up-regulated, 134 down-regulated). researchgate.net | Immune Response, Metabolism, Cellular Stress. researchgate.net | researchgate.net |

| Genome Architecture (Midgut) | Increased chromatin accessibility. researchgate.net | Gene Regulation. researchgate.net | researchgate.net |

| Genotoxicity (Hemocytes) | Induction of DNA damage in hemocytes. mdpi.com | DNA Damage Response. mdpi.com | mdpi.com |

Structure-activity Relationship Sar Studies of Avermectin A2b Aglycone and Its Derivatives

Impact of Structural Modifications on Biological Activity

Key structural modifications at specific positions of the avermectin A2b aglycone molecule have been shown to significantly influence its biological activity. These include substitutions at the C5, C22-C23, and C26 positions. scispace.com

The structural diversity among the naturally occurring avermectins arises from variations at positions C5, C22-C23, and C26. scispace.com The nature of the substituent at the C26 position, for instance, contributes to the differentiation of the avermectin series.

A pivotal aspect of avermectin bioactivity is the presence and nature of the double bond at the C22-C23 position. The "1" series of avermectins possess a double bond at this location, while the "2" series have a hydrogen atom at C22 and a hydroxyl group at C23. googleapis.com This variation has a marked effect on the compound's potency.

The substituent at the C5 position also plays a crucial role. The presence of a hydroxyl or methoxy group at this position distinguishes the "B" and "A" series of avermectins, respectively, with significant consequences for their biological efficacy. googleapis.com

Table 1: Impact of Key Substitutions on this compound Derivatives

| Position | Substitution | Impact on Biological Activity |

| C5 | Hydroxyl (B series) vs. Methoxy (A series) | The B-series, with a hydroxyl group, generally exhibits markedly higher biological activity. nobelprize.org |

| C22-C23 | Double bond (Series 1) vs. Dihydro (Series 2) | Saturation of the C22-C23 double bond can alter the potency and spectrum of activity. |

| C26 | Alkyl group variations | Variations in the alkyl group at this position contribute to the diversity of avermectin analogues. |

The distinction between the "A" and "B" series of avermectins lies in the substitution at the C5 position. The "A" series possesses a methoxy group, while the "B" series has a hydroxyl group. googleapis.comnobelprize.org Overwhelming evidence from SAR studies indicates that the B-series compounds, containing the 5-hydroxyl group, are significantly more potent in their biological activities compared to the A-series compounds with a 5-methoxyl group. nobelprize.org

The enzyme responsible for the methylation of the 5-hydroxyl group is avermectin B-O-methyltransferase. googleapis.com Inhibition of this enzyme has been a strategy to increase the production of the more active B-series avermectins. googleapis.com

The saturation of the double bond at the C22-C23 position, a process known as dihydrogenation, leads to the formation of 22,23-dihydroavermectin derivatives. This structural modification has a profound impact on the biological activity profile of the molecule. For example, Ivermectin, a widely used anthelmintic agent, is a derivative of avermectin B1 and is produced by the chemical hydrogenation of the C22-C23 double bond. This alteration enhances its potency and broadens its spectrum of activity against a wide range of parasites. nobelprize.org

Role of the 5-Hydroxyl Group vs. 5-Methoxyl Group

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net QSAR studies on avermectin analogues have provided valuable insights into the physicochemical properties that govern their efficacy.

The number and position of double bonds within the avermectin structure are critical determinants of its biological activity. researchgate.net QSAR models have demonstrated that the presence of specific double bonds, such as the one at the C22-C23 position, is a key factor influencing the insecticidal potency of avermectin analogues. researchgate.net The electronic distribution associated with these double bonds can impact the molecule's reactivity and its ability to adopt the optimal conformation for binding to its biological target.

Rational Design of Derivatives for Enhanced Potency

The rational design of derivatives of the avermectin scaffold is a key strategy for discovering new molecules with enhanced insecticidal and acaricidal activities. researchgate.net Although the avermectin aglycone itself demonstrates poor antiparasitic activity, it serves as a crucial starting point for chemical modification. oup.com Research efforts have focused on synthesizing and evaluating new analogues to improve potency and selectivity against specific pests. researchgate.net

One approach involves the synthesis of novel avermectin derivatives to identify compounds with superior biological activity compared to the parent compounds. In one study, over 40 new avermectin derivatives were synthesized and tested against various pests, including the carmine spider mite (Tetranychus cinnabarinus), the cowpea aphid (Aphis craccivora), and the pinewood nematode (Bursaphelenchus xylophilus). researchgate.net The results indicated that many of the synthesized compounds exhibited potent inhibitory activities. researchgate.net

Notably, modifications led to derivatives with significantly enhanced potency against T. cinnabarinus. For instance, compounds identified as 9j and 16d in the study were found to be 2.5-fold and 4.7-fold more active, respectively, than the avermectin standard. researchgate.net Similarly, certain derivatives showed superior activity against B. xylophilus and A. craccivora. researchgate.net Quantitative structure-activity relationship (QSAR) analysis revealed that factors such as molecular shape, the size of substituents, and the degree of electronic distribution significantly influence the insecticidal potency of these analogues. researchgate.net

Another strategy involves modifying the C-23 position of the avermectin aglycone. For example, derivatives of avermectin B2a were created by reacting the 23-OH group (after oxidation to a carbonyl) with various hydrazides. nyxxb.cn The resulting compounds, such as avermectin B2a with m-bromobenzoyl hydrazine and isonicotinic hydrazine, demonstrated significantly higher mortality rates against the diamondback moth at a concentration of 1 µg/mL compared to other derivatives. nyxxb.cn

These findings underscore the potential of rational design in modifying the avermectin aglycone to develop new and more effective parasiticides.

Table 1: Potency of Selected Avermectin Derivatives Against Tetranychus cinnabarinus

| Compound | LC50 (μM) | Fold Increase in Activity vs. Avermectin |

| Avermectin | 0.013 | - |

| 9j | 0.005 | 2.5x |

| 16d | 0.002 | 4.7x |

| Data sourced from a study on the synthesis and biological activities of new avermectin analogues. researchgate.net |

Stereochemical and Conformational Determinants of Activity

The biological activity of avermectins is intrinsically linked to their specific three-dimensional structure. The stereochemistry and conformation of the macrocyclic lactone core are critical for interaction with its target receptors, primarily glutamate-gated chloride channels in invertebrates. oup.com

Crystal structure analysis of Avermectin B2a aglycone has provided definitive insights into both its relative and absolute stereochemistry. researchgate.net The solid-state conformation of the molecule has been meticulously determined through these crystallographic studies. researchgate.net Furthermore, detailed proton nuclear magnetic resonance (¹H NMR) analyses have been conducted to understand the molecule's conformation in solution. researchgate.net

A key finding from these studies is that the conformation of the fundamental avermectin skeleton in solution is virtually identical to its conformation in the solid state. researchgate.net This indicates a relatively rigid macrocyclic structure that does not undergo significant conformational changes in different environments. This conformational rigidity is a crucial determinant of its biological activity, ensuring that the molecule presents the correct spatial arrangement of functional groups for binding to its physiological target. The precise orientation of the spiroketal system and the various substituents on the macrolide ring are direct consequences of this defined conformation.

Table 2: Crystallographic Data for Avermectin B2a Aglycone

| Parameter | Value |

| Molecular Formula | C₃₄H₅₀O₉ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 15.061 (8) Å |

| b | 9.005 (2) Å |

| c | 14.624 (7) Å |

| β | 96.37 (4)° |

| Z | 2 |

| Data from the crystal structure determination of Avermectin B2a aglycone. researchgate.net |

Biotechnological and Metabolic Engineering Approaches for Avermectin A2b Aglycone Production

Strain Improvement Through Mutagenesis and Selection

Random mutagenesis coupled with high-throughput screening is a classic and effective strategy for developing hyper-producing strains. This process introduces random mutations into the genome of S. avermitilis, creating a diverse population of mutants, some of which may exhibit enhanced production capabilities.

Commonly used mutagens include:

Ultraviolet (UV) radiation: A physical mutagen that causes DNA damage, leading to errors during repair.

Methyl methanesulfonate (MMS): A chemical mutagen that alkylates guanine bases, causing mispairing during DNA replication. nih.gov

N-methyl-N'-nitro-N-nitrosoguanidine (NTG): A potent chemical mutagen that induces a high frequency of mutations. nih.govasm.org

Protoplast fusion is a technique used to create recombinant strains by merging the protoplasts (cells with their walls removed) of two different parent strains, combining their genetic material. asm.org This method allows for the consolidation of desirable traits from multiple lineages into a single, genetically stable recombinant strain. nih.gov

A notable application of this strategy involved the fusion of a high-avermectin-producing strain (76-05) with a genetically engineered strain (73-12) that exclusively produced the "B" components of avermectin. The resulting recombinant strains, F23 and F29, inherited traits from both parents. This approach demonstrates a powerful method for specifically increasing the yield of B-series avermectins, which would include the A2b aglycone. nih.gov

| Parental Strain | Recombinant Strain | Fold Increase in Avermectin B Production (vs. 73-12) |

| 73-12 | F23 | 2.66x |

| 73-12 | F29 | 3.50x |

This table illustrates the successful enhancement of Avermectin B component production through protoplast fusion, as reported by Chen et al. (2007). nih.gov

Random Mutagenesis Techniques (e.g., UV, MMS, NTG)

Rational Metabolic Engineering for Enhanced Aglycone Yield

With the sequencing of the S. avermitilis genome and a deeper understanding of the avermectin biosynthetic pathway, rational metabolic engineering has emerged as a precise tool for yield enhancement. nih.gov These strategies involve targeted genetic modifications to optimize the flow of metabolites towards the desired product.

The biosynthesis of the Avermectin A2b aglycone depends on a steady supply of specific building blocks, known as precursors. The key precursors are isobutyryl-CoA (the starter unit for "b" components) and the extender units malonyl-CoA and methylmalonyl-CoA. nih.govnih.gov Increasing the intracellular pools of these precursors is a highly effective strategy for boosting production. nih.govresearchgate.net

Research has shown that adding precursors like propionate to the fermentation medium can improve the production of avermectin B1a by 12.8–13.8%. nih.gov A more advanced strategy involves engineering the primary metabolic pathways of S. avermitilis. For example, heterologous expression of an engineered meilingmycin polyketide synthase (PKS) was used to increase the supply of 2-methylbutyrate, the precursor for "a" components, resulting in a 4.36-fold increase in B1a titer. nih.gov A similar strategy focused on pathways that generate isobutyryl-CoA would be expected to directly enhance the production of the A2b aglycone. Furthermore, optimizing the supply of coenzyme A (CoA), a critical carrier molecule, by manipulating regulatory genes like SAV7471, has been shown to positively impact avermectin biosynthesis. nih.gov

Targeted modification of genes within or related to the avermectin biosynthetic cluster offers direct control over production levels. This includes overexpressing positive regulatory genes or key biosynthetic enzymes and deleting negative regulators or genes from competing pathways.

Gene Overexpression:

aveR: This gene is a positive, pathway-specific regulator of avermectin biosynthesis. researchgate.net However, its overexpression has shown conflicting results, with some studies reporting increased production and others a complete loss, suggesting that an optimal expression level is crucial for its positive effect. nih.gov

metK: The gene for S-adenosylmethionine (SAM) synthetase. Overexpressing metK in a wild-type strain increased avermectin production by up to 5.5-fold. igem.org SAM is thought to act as a methyl donor and may activate transcriptional regulators for antibiotic synthesis. nih.gov

Gene Deletion:

Regulatory Genes: Deleting genes that negatively regulate the pathway can significantly increase yield. For example, deleting the sigma factor gene sig6 resulted in a 2 to 2.7-fold increase in avermectin production. nih.gov Similarly, deleting the TetR family transcriptional regulator SAV151 led to a 2-fold higher yield. nih.gov

Competing Pathways: The S. avermitilis genome contains gene clusters for other secondary metabolites, such as oligomycin, which compete for the same precursors as avermectin. Deleting the oligomycin pathway-specific activator genes (olmRI and olmRII) redirects metabolic flux towards avermectin synthesis, increasing its production. nih.gov

| Gene Target | Modification | Effect on Avermectin Production | Reference |

| metK | Overexpression | Up to 5.5-fold increase in wild-type | igem.org |

| aveR | Overexpression | Conflicting results (increase or loss) | nih.gov |

| sig6 | Deletion | 2.0 to 2.7-fold increase | nih.gov |

| sig25 | Deletion | ~1.23-fold increase | nih.gov |

| SAV151 | Deletion | 2-fold increase | nih.gov |

| olmRI/olmRII | Deletion | Increased production | nih.gov |

Pathway Engineering for Precursor Supply Optimization

Synthetic Biology Applications in Avermectin Production

Synthetic biology represents the next frontier in strain improvement, applying engineering principles to design and construct new biological parts, devices, and systems. This approach moves beyond simple gene deletion or overexpression to the comprehensive redesign of biological systems for optimized production of compounds like the this compound. nih.gov

Key applications include:

Chassis Engineering: Modifying host organisms to create a more efficient "chassis" for production. This can involve removing non-essential gene clusters to free up metabolic resources. The 81-kb avermectin biosynthetic gene cluster has been successfully cloned and expressed in a heterologous host, S. coelicolor, demonstrating the feasibility of transferring the entire pathway to an optimized cellular factory. nih.gov

Pathway Optimization: Using standardized biological parts to fine-tune the expression of genes in the biosynthetic pathway. This allows for precise control over enzyme levels, helping to avoid the accumulation of toxic intermediates and balance metabolic flux.

The 4Ms Strategy: Synthetic biology research often follows an iterative cycle known as the "4Ms": Mine (discover new parts and pathways), Model (use computational tools to predict outcomes), Manipulation (build and test the engineered system), and Measurement (analyze the results to inform the next design cycle). nih.gov This systematic approach holds great promise for rationally engineering strains for the high-yield production of specific avermectin aglycones.

Reconstruction and Optimization of Biosynthetic Pathways in Heterologous Hosts (e.g., S. coelicolor)

Heterologous expression, the transfer of a biosynthetic gene cluster from its native producer to a more tractable host, is a cornerstone of modern metabolic engineering. The model organism Streptomyces coelicolor, along with other related species like Streptomyces lividans, has been successfully utilized as a host for producing avermectins. nih.govmdpi.comresearchgate.net This approach allows for the manipulation of the biosynthetic pathway in a host that may have more favorable growth characteristics, a cleaner genetic background, and a more developed genetic toolkit.

The entire 81-kb avermectin biosynthetic gene cluster (ave) has been successfully cloned and expressed in S. coelicolor and S. lividans. nih.govnih.gov This monumental task was achieved using techniques like Bacterial Artificial Chromosome (BAC) libraries, which can accommodate large DNA fragments. nih.gov The successful expression in a new host confirms that the necessary enzymatic machinery can function and produce the avermectin backbone. nih.gov Analysis by HPLC-MS of extracts from S. lividans harboring the ave gene cluster confirmed the production of avermectin components, demonstrating the viability of the heterologous system. nih.gov

Once the pathway is established in a heterologous host, optimization can begin. This involves targeted genetic modifications to enhance the flux towards the desired aglycone. Key strategies include:

Promoter Engineering: Replacing native promoters with stronger, constitutive, or inducible promoters to enhance the transcription of critical biosynthetic genes.

Gene Overexpression: Increasing the copy number or expression level of pathway-specific regulatory genes, such as aveR, which is a positive regulator of the entire cluster. nih.govpnas.org

Domain Swapping: Engineering the polyketide synthase (PKS) modules can alter the final product's structure. For instance, modifications to the aveC gene, which encodes a spiroketal formation and modification enzyme, can influence the ratio of class 2 avermectins (like A2b) to class 1 avermectins. google.commdpi.com Domain swapping within PKS modules has been used to generate novel avermectin derivatives like ivermectin. researchgate.net

| Gene Cluster | Original Producer | Heterologous Host | Key Finding | Reference |

|---|---|---|---|---|

| Avermectin (~81-kb) | S. avermitilis | S. coelicolor M145 | Successful cloning and expression of the entire gene cluster confirmed the viability of the heterologous host. | nih.govnih.gov |

| Avermectin (~81-kb) | S. avermitilis | S. lividans 1326 | Production of Avermectins A1a, A2a, and B1a was detected by HPLC-MS, validating the functional expression of the pathway. | nih.gov |

| Streptomycin | S. griseus | S. avermitilis (engineered) | Demonstrated that an engineered S. avermitilis can be a superior host for producing other complex secondary metabolites. | pnas.org |

| Cephamycin C | S. clavuligerus | S. avermitilis (engineered) | Production levels in the heterologous host were higher than in the native producer. | pnas.org |

Design and Synthesis of Biological Chassis for Industrial Production

An ideal industrial microorganism, or "biological chassis," should be genetically stable, grow rapidly to high densities, and efficiently convert substrate into the desired product with minimal formation of byproducts. nih.gov The native S. avermitilis produces several other secondary metabolites, such as oligomycin and filipin, which compete for the same precursor pools (e.g., malonyl-CoA and methylmalonyl-CoA) as avermectin biosynthesis. pnas.orgnih.gov

To create a more efficient chassis, researchers have employed genome minimization strategies. This involves systematically deleting non-essential genes and competing secondary metabolite gene clusters from the chromosome of S. avermitilis. pnas.org For example, a series of deletion mutants were created, removing over 1.4 Mb of the genome, which corresponded to the elimination of major endogenous secondary metabolite pathways. pnas.org These "clean" strains provide several advantages:

Reduced Metabolic Burden: More cellular resources and energy are available for the primary pathway of interest.

Increased Precursor Supply: Deleting competing pathways channels essential building blocks like acetate and propionate towards avermectin synthesis. mdpi.comnih.gov

Simplified Downstream Processing: The absence of other major secondary metabolites makes the purification of the target compound easier.

These engineered S. avermitilis strains have proven to be highly effective hosts not only for reintroducing the avermectin cluster but also for the heterologous production of other foreign metabolites, sometimes at higher titers than the original producers. pnas.orgnih.gov This demonstrates that S. avermitilis is inherently optimized for the efficient supply of precursors and energy needed for complex biosynthesis, making its genome-minimized derivatives attractive as industrial chassis. nih.govpnas.org

Systems Biotechnology for Predictive Overproduction (4Ms Strategy: Mine, Model, Manipulation, Measurement)

To move beyond single-gene modifications and achieve predictable, high-level overproduction, a systems biotechnology approach is necessary. The "4Ms" strategy provides a powerful iterative framework for strain improvement, integrating high-throughput data with computational modeling and genetic engineering. nih.govnih.gov

Mine: This initial step involves gathering comprehensive biological data from the production organism. High-throughput 'omics' technologies are employed to compare high-yielding industrial strains with wild-type or low-producing strains. pnas.orgresearchgate.net

Genomics: Whole-genome sequencing can identify mutations responsible for improved phenotypes.

Transcriptomics & Proteomics: Comparing mRNA and protein levels reveals up- or down-regulated genes and pathways associated with overproduction, providing targets for rational engineering. pnas.orgresearchgate.net For example, analyses have shown that fatty acid metabolism and the TCA cycle are often repressed during avermectin biosynthesis in overproducers. researchgate.net

Model: The data mined from 'omics' studies are used to construct and refine computational models of the cell's metabolism. These models can simulate metabolic fluxes and predict the effect of genetic perturbations on growth and product formation. This predictive capability allows for the in silico testing of multiple engineering strategies before undertaking laborious laboratory work. nih.gov

Manipulation: Guided by the model's predictions, targeted genetic manipulations are performed. This is the practical engineering step where genes are deleted, overexpressed, or modified using advanced tools like CRISPR-Cas systems. mdpi.com Manipulations might include upregulating precursor supply pathways, knocking out competing pathways, or optimizing the expression of regulatory genes. nih.govnih.gov For instance, after identifying a negative regulator through data mining, its deletion can be modeled and then executed to increase production. nih.gov

Measurement: The final step is to quantify the results of the genetic manipulation. The engineered strains are fermented, and key performance indicators, such as the titer of this compound, are precisely measured. nih.gov This new data is used to validate and improve the computational model, and the cycle begins again (Mine, Model, Manipulation, Measurement) for continuous, data-driven strain improvement. nih.govnih.gov This iterative process has been successfully applied to identify novel regulators and transporters relevant to avermectin biosynthesis, leading to significant yield improvements. nih.gov

| "M" | Description | Example in Avermectin Production | Reference |

|---|---|---|---|

| Mine | Data acquisition using 'omics' technologies. | Transcriptomic and proteomic comparison of a wild-type S. avermitilis with an industrial overproducing strain to identify differentially expressed genes. | pnas.orgresearchgate.net |

| Model | Computational modeling to simulate metabolism and predict outcomes. | Building metabolic models to predict how knocking out competing polyketide synthase (PKS) gene clusters will redirect precursor flux. | nih.govmdpi.com |

| Manipulation | Genetic engineering based on model predictions. | Overexpression of the positive regulator aveR and deletion of the efflux pump gene aveM to increase avermectin accumulation. | nih.govpnas.org |

| Measurement | Quantification of phenotypic changes (e.g., product titer). | HPLC analysis to confirm a 53% increase in avermectin B1a yield in an engineered strain in a 180-m3 fermentor. | nih.gov |

Advanced Analytical and Characterization Methodologies for Avermectin A2b Aglycone

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the intricate molecular architecture of Avermectin A2b aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign the chemical shifts of all protons and carbons within the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between adjacent atoms and through several bonds, respectively. These analyses provide unambiguous evidence for the aglycone's core structure, including the characteristic spiroketal system and the macrocyclic lactone ring. acs.org The insights gained from NMR were pivotal in the initial structure elucidation of the avermectin family. nobelprize.org

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) serves as a powerful tool for confirming the molecular weight and elemental composition of this compound. googleapis.comresearchgate.net The monoisotopic mass of this compound is 602.34548 Da. ebi.ac.uk Techniques like Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are commonly used to generate gas-phase ions of the molecule with minimal fragmentation, allowing for precise mass determination. googleapis.com High-resolution mass spectrometry (HRMS) can further validate the elemental formula (C₃₄H₅₀O₉) by measuring the mass with very high accuracy. ebi.ac.uk Fragmentation patterns observed in tandem MS (MS/MS) experiments provide additional structural information, helping to confirm the identity of the aglycone by analyzing its characteristic breakdown products. googleapis.com

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional arrangement of atoms in this compound. This technique involves crystallizing the compound and then diffracting X-rays through the crystal lattice. The resulting diffraction pattern is used to calculate the electron density map and, subsequently, a precise model of the molecule's conformation, including the absolute stereochemistry of its numerous chiral centers. acs.orgdadabhoy.edu.pk While obtaining suitable crystals can be challenging, the structural data from X-ray crystallography is unparalleled in its detail and accuracy, providing a complete picture of the molecule's spatial architecture. rcsb.org

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the isolation, purification, and quantification of this compound from complex mixtures, such as fermentation broths or synthetic reaction products.

High-Performance Liquid Chromatography (HPLC) for Quantification and Isolation

High-Performance Liquid Chromatography (HPLC) is the primary technique for both the quantification and preparative isolation of this compound. googleapis.comnih.gov Reversed-phase HPLC, typically using a C18 column, is widely employed for separating the various avermectin components. nih.govscielo.br A common mobile phase consists of a gradient mixture of acetonitrile, methanol, and water. nih.govkojvs.org

Detection is most frequently accomplished using a UV detector set to a wavelength of 245 nm, where the conjugated triene system of the avermectins exhibits strong absorbance. nih.govnih.gov This method allows for sensitive and accurate quantification. For instance, a validated HPLC-UV method for ivermectin, a related avermectin, demonstrated linearity in the concentration range of 50–150 μg/mL with a limit of detection of 0.88 μg/mL. kojvs.org Another method for abamectin homologs showed detection limits of 2.8 µg mL-1 for H2B1a and 1.2 µg mL-1 for H2B1b. scielo.br By scaling up the process, preparative HPLC can be used to isolate pure this compound for use as a reference standard or for further research.

Table 1: HPLC Method Parameters for Avermectin Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm, 2.5 µm) nih.gov | Waters Xbridge C18 (4.6×250 nm, 5 μm) kojvs.org |

| Mobile Phase A | 5 mM NH₄OAc in water (pH 9.5) nih.gov | Water kojvs.org |

| Mobile Phase B | Acetonitrile/methanol/dichloromethane (52/40.5/7.5, v/v/v) nih.gov | Methanol/Acetonitrile (34/51, v/v) kojvs.org |

| Flow Rate | Not Specified | 1.0 mL/min kojvs.org |

| Detection Wavelength | 245 nm nih.gov | 245 nm kojvs.org |

| Column Temperature | 45 °C nih.gov | 25℃ kojvs.org |

| Quantitation Limit | 0.05% of analytical concentration nih.gov | 2.68 μg/mL kojvs.org |

Thin-Layer Chromatography (TLC) in Research and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis and screening of this compound. googleapis.comgoogleapis.com It is particularly useful for monitoring the progress of chemical reactions or the presence of the compound in fermentation broths. googleapis.com A typical TLC system utilizes a silica gel plate as the stationary phase and a solvent system, such as a mixture of diisopropyl ether, ethyl acetate, and glacial acetic acid, as the mobile phase. researchgate.net After development, the spots can be visualized under UV light or by staining with an appropriate reagent. While not as quantitative or resolute as HPLC, TLC is an invaluable tool for initial screening and purity assessment in a research setting. researchgate.netnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Avermectin A2b |

| Abamectin |

| Ivermectin |

| Oleandrose |

| Acetonitrile |

| Methanol |

| Dichloromethane |

| Diisopropyl ether |

| Ethyl acetate |

| Glacial acetic acid |

High-Throughput Screening Methods for Activity Assessment

High-throughput screening (HTS) represents a cornerstone in modern drug discovery and development, enabling the rapid assessment of large chemical libraries for biological activity. nih.gov In the context of anthelmintic research, HTS is pivotal for identifying new lead compounds and understanding the activity of existing ones, such as the avermectin family. While specific HTS data exclusively for this compound is not extensively documented in publicly available research, the methodologies employed for screening other avermectins and anthelmintics provide a clear framework for how its activity would be assessed.

Whole-organism phenotypic screening is the predominant HTS approach for anthelmintics. nih.govresearchgate.net These assays utilize model organisms like the free-living nematode Caenorhabditis elegans or parasitic nematodes such as Haemonchus contortus to evaluate the effect of compounds on various aspects of worm physiology. nih.govmdpi.com Key parameters measured in these screens include motility, developmental progression, and viability. nih.gov

Methodological Approaches:

Modern anthelmintic HTS platforms are increasingly automated and miniaturized, often employing 96-, 384-, or even 1536-well microtiter plates to maximize throughput. mdpi.comnih.gov Several technologies are utilized to quantify the phenotypic effects of compounds:

Automated Imaging and Analysis: Systems like the Invertebrate Automated Phenotyping Platform (INVAPP) use automated microscopy and image analysis algorithms to assess changes in larval motility and morphology. nih.gov

Infrared Light-Interference: Devices such as the xCELLigence system or WMicroTracker ONE monitor the motility of worms in real-time by detecting interference in infrared light beams caused by their movement. mdpi.complos.org This method allows for the quantitative determination of IC50 values in a high-throughput manner. plos.org

Laser-Scanning Cytometry: This technology enables quantitative HTS in C. elegans by using laser-scanning to analyze fluorescently labeled organisms in microtiter plates, allowing for the assessment of various phenotypes. nih.gov

A typical HTS workflow involves the synchronous culture of nematodes to a specific life stage (e.g., L1 or L4 larvae), which are then dispensed into microtiter plates containing the test compounds. mdpi.com After a defined incubation period, the chosen phenotypic parameter is measured, and "hit" compounds that elicit a significant effect are identified for further investigation. mdpi.com

Research Findings and Structure-Activity Relationships:

While direct HTS data for this compound is scarce, research on the structure-activity relationships of the avermectin class provides valuable insights into its expected activity. Studies have consistently shown that the glycosylated forms of avermectins are significantly more potent than their aglycone counterparts. acs.org One study reported that avermectin aglycones were over thirty times less active than the parent compounds. acs.org

Furthermore, within the avermectin series, the B-series compounds (with an unsubstituted hydroxyl group at the C5 position) are generally more potent than the A-series compounds. acs.org The difference in potency between the 1-series and 2-series varies depending on the parasite, but the 1-series is often more active. acs.org

These findings suggest that this compound would likely exhibit significantly lower anthelmintic activity in HTS assays compared to its glycosylated parent compound, Avermectin A2b, and also likely lower activity than the B-series aglycones.

Data Tables:

Table 1: Representative High-Throughput Screening Methodologies for Anthelmintics

| Parameter | Caenorhabditis elegans Motility Assay | Haemonchus contortus Larval Development Assay |

| Organism | Caenorhabditis elegans (e.g., Bristol N2 strain) | Haemonchus contortus (parasitic nematode) |

| Life Stage | L4 larvae or young adults mdpi.com | Exsheathed third-stage larvae (xL3) nih.gov |

| Platform | 384-well microtiter plates mdpi.com | 96- or 384-well microtiter plates nih.govplos.org |

| Endpoint | Inhibition of motility mdpi.com | Inhibition of development to L4 stage, motility nih.gov |

| Detection | Infrared light-interference (e.g., WMicroTracker) mdpi.com | Automated image analysis (e.g., INVAPP) nih.gov |

| Throughput | ~10,000 compounds per week mdpi.com | Hundreds to thousands of compounds per week nih.gov |

Table 2: Structure-Activity Relationship Trends for Avermectins

| Structural Feature | General Impact on Anthelmintic Activity | Reference |

| Glycosylation (C13) | Aglycones are significantly less potent (>30-fold) than glycosylated forms. | acs.org |

| C5 Position | B-series (-OH group) is generally more potent than A-series (-OCH3 group). | acs.org |

| C22-C23 Bond | Reduction of the double bond has minimal effect on potency. | acs.org |

Biological Research Applications of Avermectin A2b Aglycone Non-human

Investigational Use in Veterinary Parasitology Research